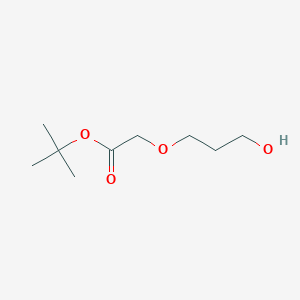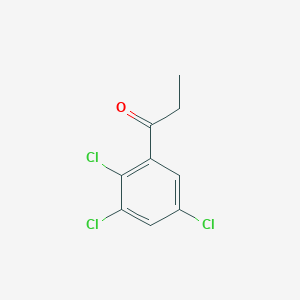
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can be achieved through multiple-step synthesis . The standard conditions for this transformation involve the use of NaH/KH in THF at reflux with diethyl carbonate (EtOCOOEt) with an acetic acid workup .Molecular Structure Analysis
The molecular structure of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is based on a cyclohexane ring, which is a six-membered ring of carbon atoms . The cyclohexane ring has two substituents: an ethyl group and a methyl group . The most stable conformation of this molecule will be the one with the bulkiest substituent in the equatorial position .Chemical Reactions Analysis
The chemical reactions of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its conformation. Substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its molecular structure. The molecule’s conformation can affect its solubility, reactivity, and other properties .Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate in chemical reactions is influenced by its conformation. The molecule can undergo a ring flip, changing the positions of the substituents from axial to equatorial or vice versa . This can affect the reactivity of the molecule in chemical reactions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers involves the reaction of a cyclohexanone derivative with an ethyl ester of a carboxylic acid in the presence of a base to form a mixture of diastereomers. The mixture is then separated using column chromatography to obtain the desired product.", "Starting Materials": [ "2-hydroxy-6-methylcyclohexanone", "ethyl ester of a carboxylic acid", "base" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-6-methylcyclohexanone and ethyl ester of a carboxylic acid in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a specific time period.", "Step 3: Quench the reaction mixture with water and extract the product with an organic solvent.", "Step 4: Purify the crude product using column chromatography to obtain a mixture of diastereomers of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate.", "Step 5: Separate the diastereomers using column chromatography to obtain the desired product." ] } | |
Número CAS |
2308741-36-6 |
Nombre del producto |
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers |
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




